
1-Methyluric Acid-d3
Overview
Description
1-Methyluric Acid-d3 (CAS 1189480-64-5) is a stable isotope-labeled derivative of 1-methyluric acid, where three hydrogen atoms in the methyl group are replaced with deuterium. This compound serves as an internal standard in quantitative assays, particularly in studies tracking caffeine and theophylline metabolism. Its molecular formula is C₆H₃D₃N₄O₃, with a molecular weight of 185.16 g/mol. The deuterium substitution enables precise detection via mass spectrometry, minimizing interference from endogenous metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Methyluric Acid-d3 typically involves organic synthesis methods. One common approach is to react hydrouric acid containing a high proportion of deuterium atoms with an appropriate reactant . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar organic synthesis techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-Methyluric Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR studies to analyze the structure, reaction mechanisms, and kinetics of compounds.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as a chemical reference for qualitative and quantitative detection in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyluric Acid-d3 involves its role as a metabolite of theophylline. The compound exerts its effects by interacting with specific molecular targets and pathways, including:
Adenosine Receptors: The compound may act as an antagonist to various subclasses of adenosine receptors, similar to theophylline.
Free Radical Scavenging: this compound has been shown to possess free radical scavenging activity, providing protection against oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Metabolites
1-Methyluric Acid vs. 1-Methyluric Acid-d3
Key Differences:
- Physicochemical Properties: The logP of non-deuterated 1-methyluric acid is -3.203, indicating high hydrophilicity . Deuterium substitution marginally increases molecular weight (185.16 vs.
- This property makes this compound ideal for tracer studies in pharmacokinetic assays .
- Analytical Utility: this compound is used in wastewater analysis (e.g., caffeine consumption tracking) and clinical research to normalize metabolite quantification .
Table 1 : Physicochemical and Functional Comparison
Property | 1-Methyluric Acid | This compound |
---|---|---|
Molecular Weight | ~182 g/mol | 185.16 g/mol |
logP (Crippen) | -3.203 | Similar (estimated) |
Role in Studies | Endogenous metabolite | Internal standard |
Detection Method | HPLC, MS | MS (isotopic label) |
1-Methyluric Acid vs. 1,3-Dimethyluric Acid
Metabolic Pathways :
- 1-Methyluric Acid : Formed via xanthine oxidase-mediated oxidation of 1-methylxanthine, a caffeine/theophylline metabolite. Its excretion is influenced by CYP1A2 activity and renal function .
- 1,3-Dimethyluric Acid: Produced via CYP1A2-catalyzed 8-hydroxylation of theophylline. Its formation is enhanced by phenobarbital induction but reduced in pregnancy due to CYP1A2 suppression .
Clinical Relevance :
- Renal Excretion : Both metabolites are renally cleared, but 1-methyluric acid levels correlate more strongly with reduced eGFR (estimated glomerular filtration rate), particularly in individuals with hepatic steatosis (HSI ≥ 42) .
- Drug Interactions: Pipemidic acid (a quinolone antibiotic) inhibits 1,3-dimethyluric acid formation but has minimal effect on 1-methyluric acid, highlighting pathway-specific enzyme inhibition .
Table 2 : Metabolic and Clinical Differences
1-Methyluric Acid vs. 3-Methylxanthine
Metabolic Relationship :
- 3-Methylxanthine : A precursor to 1-methyluric acid, formed via CYP1A2-mediated demethylation of caffeine. It is further oxidized to 1-methyluric acid by xanthine oxidase .
- Developmental Changes : In pediatric patients, the urinary ratio of 1-methyluric acid to 3-methylxanthine stabilizes after age 3, reflecting CYP1A2 maturation .
Clinical Significance :
- Biomarker Utility : 3-Methylxanthine is transient in metabolic pathways, whereas 1-methyluric acid serves as a terminal metabolite. Elevated urinary 1-methyluric acid is linked to caffeine overconsumption and nephrolithiasis .
Functional and Toxicological Comparisons
Antioxidant Properties
Its deuterated analog retains these properties but is primarily used for analytical purposes rather than therapeutic evaluation.
Nephrotoxicity
Biological Activity
1-Methyluric Acid-d3 (also known as 1-Methyluric Acid) is a methylated derivative of uric acid, which has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the compound's biological activity, including its effects on cellular processes, its role in metabolic pathways, and relevant case studies.
This compound has the molecular formula and is characterized by the presence of a methyl group attached to the uric acid structure. The compound is soluble in water and exhibits properties typical of purine derivatives. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Metabolic Pathways : As a metabolite of purine metabolism, this compound plays a role in the degradation of purines, influencing uric acid levels in the body.
- Antioxidant Properties : Research indicates that methylated uric acids may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Impact on Cellular Processes : Studies have shown that this compound can influence cellular signaling pathways, particularly those related to inflammation and cell proliferation.
Antioxidant Activity
A study assessing the antioxidant potential of various uric acid derivatives, including this compound, demonstrated significant radical scavenging activity. The findings indicated that this compound could mitigate oxidative damage in cellular models, highlighting its potential therapeutic applications in conditions characterized by oxidative stress.
Inhibition of Angiogenesis
Another research effort focused on the role of this compound in angiogenesis—the formation of new blood vessels. The compound was found to inhibit angiogenic processes in vitro, suggesting a mechanism that could be beneficial in treating cancer or other diseases where angiogenesis is a factor.
Case Study 1: Metabolic Effects in Humans
In a clinical study involving patients with gout, levels of this compound were measured alongside other metabolites. The results indicated a correlation between elevated levels of this compound and reduced inflammation markers, suggesting its potential role as a biomarker for metabolic disorders related to purine metabolism.
Case Study 2: Animal Model Research
In an animal model study examining the effects of dietary purines on metabolic health, administration of this compound led to improved glucose tolerance and reduced insulin resistance. These findings suggest that this metabolite may play a role in glucose metabolism and could be explored further for its implications in diabetes management.
Data Tables
Q & A
Basic Research Questions
Q. What are the primary analytical methods for characterizing 1-Methyluric Acid-d3, and how do they ensure isotopic purity?
- Methodological Answer : Isotopic purity (≥95% deuterium substitution) is typically verified using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) . For LC-MS, the molecular ion peak at m/z 185.16 (vs. 182.14 for non-deuterated 1-Methyluric Acid) confirms deuterium incorporation . NMR can detect deuterium via the absence of proton signals in the methyl group (δ ~3.0 ppm in non-deuterated analogs) . Researchers should cross-validate results with multiple techniques to rule out isotopic dilution effects.
Analytical Method | Key Parameter | Validation Criteria |
---|---|---|
LC-MS | Mass accuracy (ppm) | ±2 ppm tolerance for isotopic peaks |
NMR | Signal absence in methyl region | No residual proton peaks |
HPLC-UV | Retention time shift | Confirmed via deuterated vs. non-deuterated standards |
Q. How does isotopic labeling (deuterium) in this compound influence pharmacokinetic studies?
- Methodological Answer : Deuterium labeling reduces metabolic degradation rates (kinetic isotope effect), extending the compound’s half-life. For example, in caffeine metabolism studies, deuterated analogs like this compound allow precise tracking of metabolite formation via stable isotope dilution assays (SIDA) . This minimizes interference from endogenous metabolites in biological matrices (e.g., serum or urine) .
Q. What are the documented physiological effects of 1-Methyluric Acid in preclinical models?
- Methodological Answer : Non-deuterated 1-Methyluric Acid increases glucose, insulin, and lipid levels in rodent models, likely via adenosine receptor modulation. Researchers should note that deuterated analogs (e.g., this compound) may exhibit altered bioactivity due to isotopic effects. Dose-response studies must compare deuterated vs. non-deuterated forms to isolate isotopic impacts .
Advanced Research Questions
Q. How can conflicting data on 1-Methyluric Acid’s antioxidant vs. pro-inflammatory roles be resolved in mechanistic studies?
- Methodological Answer : Contradictions arise from context-dependent effects (e.g., concentration, tissue type). Use dose-ranging experiments and cell-specific knockout models to clarify mechanisms. For example:
- At low concentrations (≤10 µM), 1-Methyluric Acid suppresses ROS in endothelial cells via xanthine oxidase inhibition .
- At high concentrations (>50 µM), it promotes NF-κB activation in macrophages, inducing pro-inflammatory cytokines .
- Recommendation : Pair in vitro assays (e.g., luciferase-based NF-κB reporters) with in vivo models of oxidative stress (e.g., ApoE-/- mice) to validate context-specific effects .
Q. What experimental designs mitigate batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Variability in deuterium enrichment (>95% purity) can arise during methyl group deuteration. To address this:
- Use QC protocols with LC-MS/MS to quantify deuterium incorporation in each batch .
- Employ isotopic internal standards (e.g., 1-Methyluric Acid-¹³C) for cross-batch normalization in pharmacokinetic assays .
- Document synthesis conditions (e.g., solvent, temperature) to identify sources of variability .
Q. How should researchers design longitudinal studies to assess this compound’s role in metabolic compensation during chronic disease?
- Methodological Answer : In vascular cognitive impairment (VCI) models, this compound’s upregulation reflects compensatory antioxidant activity. A robust design includes:
- Time-series metabolomics : Collect serum at baseline, 3-, 6-, and 12-month intervals to track metabolite dynamics .
- Multi-omics integration : Correlate this compound levels with transcriptomic (e.g., NRF2 pathway) and proteomic (e.g., SOD1) data .
- Control for confounders : Stratify cohorts by renal function (eGFR), as impaired clearance alters metabolite accumulation .
Q. Data Contradiction Analysis
Q. Why do studies report divergent associations between 1-Methyluric Acid and CYP1A2 activity?
- Resolution Strategy : Discrepancies stem from population heterogeneity (e.g., renal function, caffeine intake). For example:
- In subjects with eGFR >90 mL/min, this compound correlates positively with CYP1A2 activity (β = 0.20, p = 0.02) .
- In renal impairment (eGFR <60 mL/min), this association reverses due to metabolite retention (β = -0.11, p = 0.08) .
- Recommendation : Adjust analyses for eGFR and caffeine dosing protocols to isolate CYP1A2-specific effects .
Q. Methodological Best Practices
- For isotopic studies : Always report deuterium enrichment levels and validate with orthogonal methods (e.g., NMR + LC-MS) .
- For metabolic pathway analysis : Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous vs. exogenous this compound .
- For conflicting results : Apply meta-regression to assess heterogeneity sources (e.g., study design, population) .
Properties
IUPAC Name |
1-(trideuteriomethyl)-7,9-dihydro-3H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849615 | |
Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189480-64-5 | |
Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.